Cas no 129157-10-4 ((R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine)

(R)-N-(1-フェニル-2-(ピペリジン-1-イル)エチル)プロパン-2-アミンは、キラルな構造を有する有機化合物であり、神経科学および薬理学研究において重要な役割を果たします。本化合物は、特定の受容体に対する高い選択性と親和性を示し、中枢神経系の研究ツールとして有用です。その立体特異性により、生体内での代謝動態や薬理作用のメカニズム解明に貢献します。また、安定性に優れ、実験条件下での再現性が確保できる点が特徴です。分子構造中のピペリジン環とプロパンアミン部位が、標的タンパク質との相互作用に重要な役割を果たします。

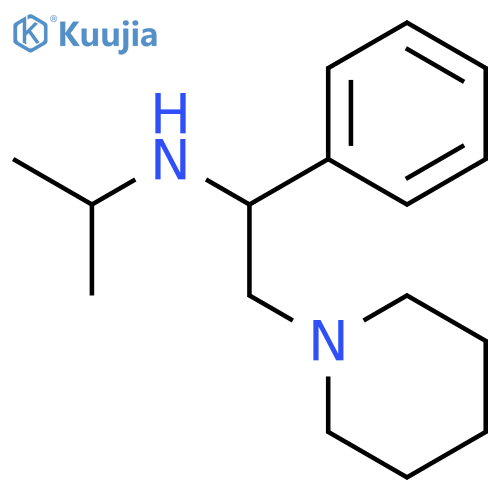

129157-10-4 structure

商品名:(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine

(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- (R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine

- (R)-(+)-N-(2-Propyl)-1-phenyl-2-(1-piperidino)ethylamine

- (R)-N-Isopropyl-1-phenyl-2-(1-piperidino)ethylamine

- (R)-(-)-N-Isopropyl-1-phenyl-2-(1-piperidinyl)ethylamine

- N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine

- ((1R)-1-phenyl-2-piperidylethyl)(methylethyl)amine

- (R)-(+)-N-ISOPROPYL-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE

- (R)-N-isopropyl-1-phenyl-2-piperidinoethylamine

- 1-((R)-2-isopropylamino-2-phenylethyl)piperidine

- (R)-N-(2-PROPYL)-1-PHENYL-2-(1-PIPERIDINO)ETHYLAMINE

- (R)-1-(2-PROPYLAMINO)-1-PHENYL-2-(1-PIPERIDYL)ETHANE

- (R)-(-)-N-Isopropyl-1-phenyl-2-(1-piperidinyl)ethylamine, 95%

- (R)-(+)-N-Isopropyl-1-phenyl-2-(1-piperidino)ethylamine, AldrichCPR

- DTXSID20428823

- SCHEMBL14438343

- MFCD06799074

- 129157-10-4

- SBB059554

- AKOS022180606

- DTXCID50379657

-

- MDL: MFCD06799074

- インチ: InChI=1S/C16H26N2/c1-14(2)17-16(15-9-5-3-6-10-15)13-18-11-7-4-8-12-18/h3,5-6,9-10,14,16-17H,4,7-8,11-13H2,1-2H3/t16-/m0/s1

- InChIKey: MOSZAQRPQVSXBM-INIZCTEOSA-N

- ほほえんだ: CC(C)N[C@@H](CN1CCCCC1)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 246.21000

- どういたいしつりょう: 246.209598838g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 15.3Ų

じっけんとくせい

- 色と性状: グレイイエロー液体

- 密度みつど: 0,931 g/cm3

- ふってん: 341.5±22.0 °C at 760 mmHg

- フラッシュポイント: 115.6±13.3 °C

- 屈折率: 1.5090

- PSA: 15.27000

- LogP: 3.54040

- かんど: Air Sensitive

- じょうきあつ: 0.0±0.7 mmHg at 25°C

- ようかいせい: 未確定

(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:UN 2735

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S36/37/39-S45

- セキュリティ用語:S26;S36/37/39;S45

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 包装等級:II

- 包装カテゴリ:II

- 危険レベル:8

- リスク用語:R34

- 包装グループ:II

(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18658-5g |

(R)-(-)-N-Isopropyl-1-phenyl-2-(1-piperidinyl)ethylamine, 95% |

129157-10-4 | 95% | 5g |

¥23343.00 | 2023-03-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1805674-1g |

(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine |

129157-10-4 | 98% | 1g |

¥3469.00 | 2024-08-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18658-250mg |

(R)-(-)-N-Isopropyl-1-phenyl-2-(1-piperidinyl)ethylamine, 95% |

129157-10-4 | 95% | 250mg |

¥1936.00 | 2023-03-02 | |

| Chemenu | CM374306-1g |

(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine |

129157-10-4 | 95%+ | 1g |

$458 | 2022-09-03 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18658-1g |

(R)-(-)-N-Isopropyl-1-phenyl-2-(1-piperidinyl)ethylamine, 95% |

129157-10-4 | 95% | 1g |

¥5722.00 | 2023-03-02 |

(R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

129157-10-4 ((R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine) 関連製品

- 31466-46-3(2-Phenyl-2-(1-pyrrolidinyl)ethanamine)

- 5815-73-6(b-1-Piperidinyl-benzeneethanamine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬